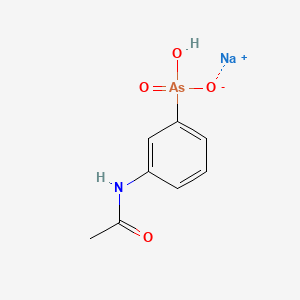
Sodium hydrogen (4-(acetamido)phenyl)arsonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hydrogen (4-(acetamido)phenyl)arsonate: is a chemical compound with the molecular formula C₈H₉AsNNaO₄ and a molecular weight of 281.073 g/mol . It is also known by other names such as Arsonic acid, As- [3-(acetylamino)phenyl]-, sodium salt (1:1) . This compound is a derivative of arsonic acid and is characterized by the presence of an acetamido group attached to a phenyl ring, which is further bonded to an arsonate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen (4-(acetamido)phenyl)arsonate typically involves the reaction of 4-(acetamido)phenyl)arsonic acid with a sodium base. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions: Sodium hydrogen (4-(acetamido)phenyl)arsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trioxide .
科学的研究の応用
Chemistry: In chemistry, sodium hydrogen (4-(acetamido)phenyl)arsonate is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other arsenic-containing compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is used in experiments to understand the role of arsenic compounds in biological systems .
Medicine: this compound has been investigated for its potential therapeutic applications. It is studied for its effects on certain diseases and its potential use as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of other chemicals and materials. It is also used in the formulation of certain products where its unique chemical properties are beneficial .
作用機序
The mechanism of action of sodium hydrogen (4-(acetamido)phenyl)arsonate involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the overall biological response .
類似化合物との比較
- Sodium hydrogen (3-acetamidophenyl)arsonate
- Sodium hydrogen (4-(hydroxyacetyl)amino)phenyl)arsonate
- Sodium 4-(glycolloylamino)phenylarsonate
Comparison: Sodium hydrogen (4-(acetamido)phenyl)arsonate is unique due to its specific acetamido group attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the acetamido group can influence the compound’s reactivity and its interaction with biological molecules .
特性
CAS番号 |
6018-32-2 |
|---|---|
分子式 |
C8H9AsNNaO4 |
分子量 |
281.07 g/mol |
IUPAC名 |
sodium;(3-acetamidophenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO4.Na/c1-6(11)10-8-4-2-3-7(5-8)9(12,13)14;/h2-5H,1H3,(H,10,11)(H2,12,13,14);/q;+1/p-1 |
InChIキー |
ZJJFOTCYYMAOMX-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)[As](=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)
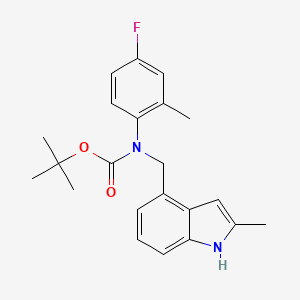

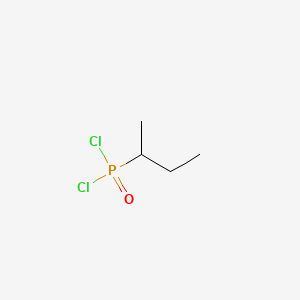

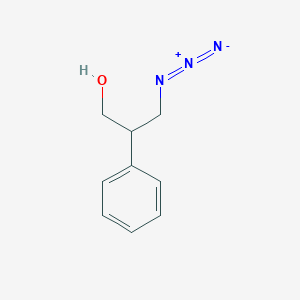
![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)

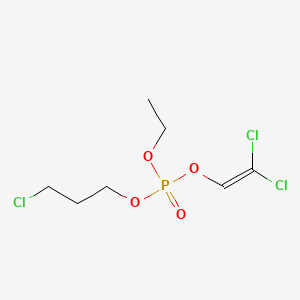
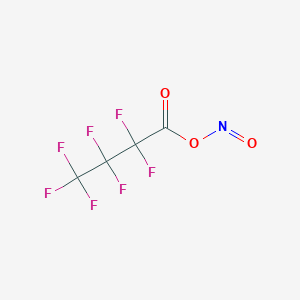
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)
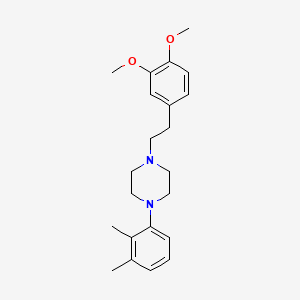
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)

